
Triampyzine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triampyzine is a useful research compound. Its molecular formula is C9H15N3 and its molecular weight is 165.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Triampyzine is a compound belonging to the class of triazine derivatives, which have garnered attention for their diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical applications.
Chemical Structure and Properties
This compound is characterized by its s-triazine core, which is known for its ability to interact with various biological targets. The chemical structure allows for modifications that can enhance its pharmacological properties. The basic structure can be represented as follows:
The biological activity of this compound is attributed to several mechanisms:
- Antitumor Activity : this compound exhibits significant cytotoxic effects against various cancer cell lines, including human colorectal carcinoma (HCT116) and breast cancer models. Its mechanism involves the inhibition of key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cancer cell proliferation and survival .
- Inhibition of Kinases : Research indicates that this compound can inhibit specific kinases involved in tumor growth. For example, it has shown inhibitory effects on EGFR (Epidermal Growth Factor Receptor) with IC50 values indicating potent activity against this target .
- Antioxidant Properties : In addition to its anticancer effects, this compound demonstrates antioxidant activity, which may contribute to its therapeutic potential by protecting cells from oxidative stress .
Table 1: Summary of Biological Activity Studies on this compound
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
HCT116 | 0.026 | PI3K/AKT/mTOR Inhibition | |
MCF-7 | 0.061 | EGFR Inhibition | |
Various | Varies | Antioxidant Activity |
Case Study Insights
Several studies have been conducted to evaluate the efficacy of this compound in clinical settings:
- A systematic review highlighted the antitumor efficacy of various triazine derivatives, including this compound, showing promising results in vitro and in vivo models .
- A study focusing on the structure-activity relationship (SAR) revealed that modifications to the triazine scaffold could enhance selectivity for cancer targets while minimizing off-target effects .
Clinical Applications and Future Directions
The potential applications of this compound extend beyond oncology. Its ability to modulate multiple biological pathways suggests that it could be beneficial in treating other conditions characterized by dysregulated cell growth or oxidative stress.
Potential Clinical Uses
- Cancer Therapy : As an adjunct or alternative treatment for various cancers.
- Neuroprotection : Due to its antioxidant properties, it may have applications in neurodegenerative diseases.
- Anti-inflammatory Applications : Further research could explore its role in inflammatory conditions.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Triampyzine, a derivative of the triazine family, exhibits a range of biological activities. Its primary pharmacological effects include:
- Antidepressant Activity : Research indicates that compounds similar to this compound can influence neurotransmitter systems, particularly by affecting the gamma-aminobutyric acid (GABA) receptors, which are crucial for mood regulation .
- Anticonvulsant Effects : Studies have shown that this compound and its analogs possess anticonvulsant properties, making them potential candidates for treating epilepsy. The mechanism involves modulation of the GABAergic system .
- Neuroprotective Effects : The compound has demonstrated neuroprotective qualities in various experimental models, suggesting its utility in conditions such as neurodegenerative diseases .
Therapeutic Applications
The therapeutic potential of this compound is being explored in several areas:
-
Mental Health Disorders :
- Depression : Due to its antidepressant properties, this compound is being investigated as a treatment option for major depressive disorder.
- Anxiety Disorders : Its anxiolytic effects suggest potential use in treating generalized anxiety disorder and panic disorder.
-
Epilepsy Management :
- This compound’s anticonvulsant activity positions it as a candidate for adjunct therapy in epilepsy treatment protocols.
-
Neurodegenerative Diseases :
- The neuroprotective effects observed in preclinical studies indicate that this compound could be beneficial in conditions like Alzheimer’s disease and Parkinson’s disease.
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound’s applications:
- A study examining the structure-activity relationship of triazine derivatives found that modifications to the triazine ring can enhance both antidepressant and anticonvulsant activities. This research highlights the importance of chemical structure in determining pharmacological efficacy .
- Another investigation into the neuroprotective effects of similar compounds demonstrated significant reductions in neuronal loss in models of induced seizures, suggesting that this compound may offer protective benefits against neurotoxic insults .
Comparative Data Table
Application Area | Mechanism of Action | Potential Benefits |
---|---|---|
Mental Health Disorders | GABA receptor modulation | Alleviation of depressive symptoms |
Anxiety Disorders | Enhances inhibitory neurotransmission | Reduction in anxiety levels |
Epilepsy Management | Anticonvulsant properties | Control of seizure episodes |
Neurodegenerative Diseases | Neuroprotective effects | Slowing disease progression |
Q & A
Basic Research Questions
Q. How should researchers design experimental protocols to evaluate Triampyzine’s pharmacological efficacy while minimizing bias?
- Methodological Answer : Begin with a hypothesis-driven framework (e.g., PICO: Population, Intervention, Comparison, Outcome) to define endpoints such as bioavailability or receptor binding affinity. Use randomized controlled trials (RCTs) with double-blinding to reduce observer bias. Include control groups administered placebo or a comparator compound. Validate results using statistical tools like ANOVA to assess variance between cohorts. Ensure protocols adhere to ethical guidelines for preclinical/clinical trials .
Q. What validated biomarkers or pharmacokinetic parameters are critical for assessing this compound’s mechanism of action in early-phase studies?
- Methodological Answer : Prioritize biomarkers aligned with this compound’s target pathways (e.g., enzyme inhibition rates, receptor occupancy via radioligand assays). Use liquid chromatography-mass spectrometry (LC-MS) for plasma concentration analysis. Establish dose-response curves to identify therapeutic windows. Cross-reference findings with existing literature on structurally similar compounds to validate specificity .
Q. What ethical frameworks should guide human trials involving this compound, particularly for vulnerable populations?
- Methodological Answer : Follow the Belmont Report principles (beneficence, autonomy, justice). Obtain informed consent with explicit disclosure of risks, including data from preclinical toxicity studies. Implement Institutional Review Board (IRB) oversight for participant selection, ensuring exclusion criteria avoid confounding comorbidities. Monitor adverse events using standardized reporting systems like MedDRA .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s metabolic stability?
- Methodological Answer : Conduct in vitro-in vivo correlation (IVIVC) studies using physiologically based pharmacokinetic (PBPK) modeling. Identify variables causing discrepancies (e.g., protein binding differences, hepatic metabolism pathways). Validate with microdosing trials in humans and isotopic tracer techniques. Apply contradiction analysis frameworks (e.g., TRIZ) to isolate principal factors influencing divergence .
Q. What strategies improve methodological rigor in qualitative studies exploring this compound’s long-term patient adherence?
- Methodological Answer : Use mixed-methods designs: structured questionnaires (validated tools like Morisky Medication Adherence Scale) combined with semi-structured interviews. Triangulate data via thematic analysis and inter-rater reliability checks. Avoid leading questions by pilot-testing instruments with diverse demographic subgroups. Include open-ended responses to capture unexpected behavioral drivers .
Q. How can longitudinal studies address confounding variables in this compound’s real-world effectiveness for chronic conditions?
- Methodological Answer : Implement propensity score matching to balance baseline characteristics between treatment arms. Use time-to-event analysis (Cox proportional hazards models) to adjust for dropout rates. Integrate electronic health records (EHRs) for continuous data capture. Address survivorship bias by including intention-to-treat (ITT) analysis .
Q. What computational and experimental approaches optimize this compound’s target selectivity to reduce off-binding effects?
- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities across receptor isoforms. Validate with surface plasmon resonance (SPR) assays. Use CRISPR-Cas9 gene editing to create knockout models for specificity testing. Cross-validate results with cryo-EM structural data to identify allosteric binding sites .
Q. Data Analysis and Interpretation
Q. How should researchers analyze conflicting results from multi-center trials on this compound’s efficacy?
- Methodological Answer : Perform meta-regression to identify heterogeneity sources (e.g., dosage variability, population genetics). Apply GRADE criteria to assess evidence quality. Use forest plots to visualize effect size distributions. If contradictions persist, conduct sensitivity analyses excluding outliers and publish negative findings to avoid publication bias .
Q. What statistical methods are optimal for identifying subpopulations with differential responses to this compound?
- Methodological Answer : Apply machine learning algorithms (e.g., random forests) to EHR data for subgroup discovery. Validate clusters via Bayesian hierarchical models. Use bootstrapping to assess robustness. Report confidence intervals and p-values with multiplicity corrections (e.g., Bonferroni) to reduce false positives .
Q. Research Gaps and Future Directions
Q. How can comparative effectiveness research (CER) frameworks advance this compound’s clinical translation?
- Methodological Answer : Design CER studies using pragmatic trials that mimic real-world conditions. Compare this compound against standard-of-care therapies with composite endpoints (e.g., quality-adjusted life years). Leverage adaptive trial designs to incorporate emerging data iteratively. Address external validity by including diverse geographic and socioeconomic cohorts .
Q. What in vitro models best replicate this compound’s interaction with human tissue barriers (e.g., blood-brain barrier)?
- Methodological Answer : Use 3D organ-on-chip systems with endothelial cell monolayers to simulate barrier permeability. Measure trans-epithelial electrical resistance (TEER) and efflux transporter activity (e.g., P-glycoprotein). Validate with microdialysis in animal models. Cross-reference results with in silico predictions using QSAR models .
Propiedades
Número CAS |
6503-95-3 |
---|---|
Fórmula molecular |
C9H15N3 |
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
N,N,3,5,6-pentamethylpyrazin-2-amine |
InChI |
InChI=1S/C9H15N3/c1-6-7(2)11-9(12(4)5)8(3)10-6/h1-5H3 |
Clave InChI |
RKPVUWPGCFGDJO-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C)N(C)C)C |
SMILES canónico |
CC1=C(N=C(C(=N1)C)N(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.